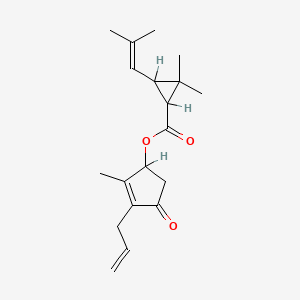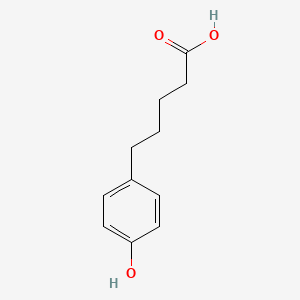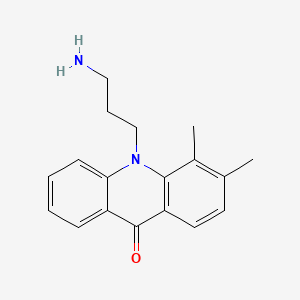
10-(3-aminopropyl)-3,4-dimethylacridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-aminopropyl)-3,4-dimethylacridin-9-one is a synthetic organic compound known for its role as an inhibitor of spleen tyrosine kinase (SYK). This compound has been studied for its potential in treating allergic diseases due to its ability to inhibit the release of antigen-induced allergic mediators from mast cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ER-27319 have not been extensively documented. given its synthetic nature, it is likely produced through a series of organic synthesis steps involving multiple reaction stages to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
ER-27319 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridone core.
Reduction: Reduction reactions can occur at the carbonyl group of the acridone moiety.
Substitution: The aminopropyl side chain can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
ER-27319 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of spleen tyrosine kinase.
Biology: Investigated for its role in inhibiting the release of allergic mediators from mast cells.
Medicine: Explored as a potential therapeutic agent for treating allergic diseases and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase
Mécanisme D'action
ER-27319 exerts its effects by inhibiting spleen tyrosine kinase. It prevents the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) domain of FcεRI γ from activating spleen tyrosine kinase. This inhibition is specific to mast cells and does not affect previously activated spleen tyrosine kinase .
Comparaison Avec Des Composés Similaires
ER-27319 is unique due to its selective inhibition of spleen tyrosine kinase. Similar compounds include:
Fostamatinib: Another spleen tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
P505-15: A selective spleen tyrosine kinase inhibitor with similar applications in allergy and autoimmune research
ER-27319 stands out due to its specific action on mast cells and its potential for treating allergic diseases .
Propriétés
Numéro CAS |
175281-16-0 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one |
InChI |
InChI=1S/C18H20N2O/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21/h3-4,6-9H,5,10-11,19H2,1-2H3 |
Clé InChI |
CFPDEQBPNROZDC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


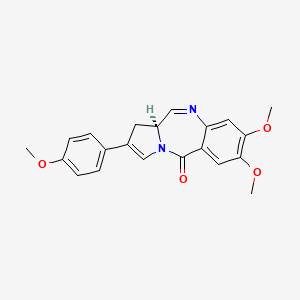
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
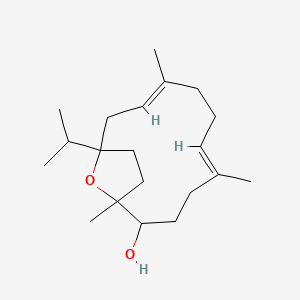
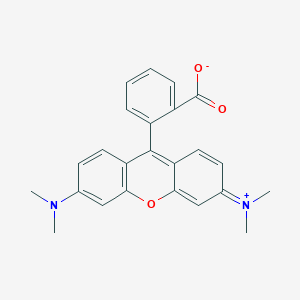

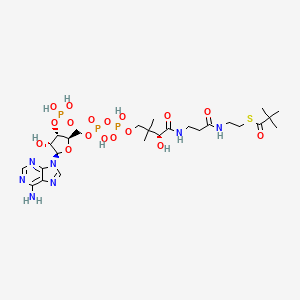
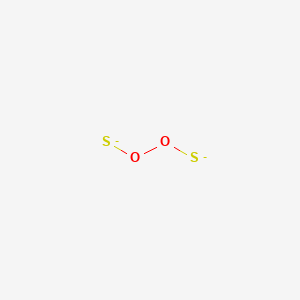
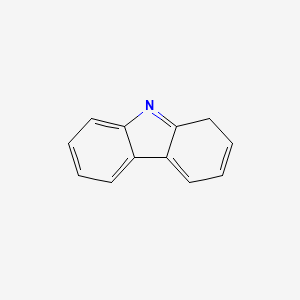
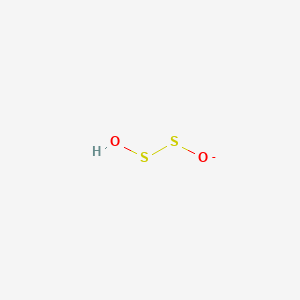
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241757.png)
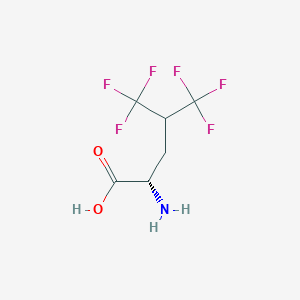
![(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1241762.png)
